molecular formula C21H22N2 B596000 (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine CAS No. 1207290-26-3

(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine

Cat. No.: B596000
CAS No.: 1207290-26-3
M. Wt: 302.421
InChI Key: OSNKTPRQRNOZIK-SFTDATJTSA-N
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Description

(1S,2S)-1,2-Diphenyl-N-(phenylmethyl)-1,2-ethanediamine is a chiral diamine derivative characterized by two phenyl groups at the 1,2-positions of an ethanediamine backbone and an additional phenylmethyl substituent on one nitrogen atom. Its stereochemistry (1S,2S) confers specificity in molecular interactions, making it valuable in asymmetric catalysis and pharmaceutical research. The compound is commercially available (CAS: 157242-43-8) with high purity (97–98%) and is utilized in ligand design and enantioselective synthesis .

Properties

IUPAC Name

(1S,2S)-N'-benzyl-1,2-diphenylethane-1,2-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2/c22-20(18-12-6-2-7-13-18)21(19-14-8-3-9-15-19)23-16-17-10-4-1-5-11-17/h1-15,20-21,23H,16,22H2/t20-,21-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OSNKTPRQRNOZIK-SFTDATJTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CNC(C2=CC=CC=C2)C(C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)CN[C@@H](C2=CC=CC=C2)[C@H](C3=CC=CC=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

302.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Reaction Mechanism and Conditions

The most widely documented method involves reductive amination of (1S,2S)-1,2-diphenylethylenediamine with benzaldehyde using sodium tris(acetoxy)borohydride (STAB) in dichloromethane at 0–25°C under inert atmosphere. The reaction proceeds via imine formation followed by selective reduction:

(1S,2S)-diamine+PhCHOSTAB, CH2Cl2(1S,2S)-N-benzyl derivative+H2O\text{(1S,2S)-diamine} + \text{PhCHO} \xrightarrow{\text{STAB, CH}2\text{Cl}2} \text{(1S,2S)-N-benzyl derivative} + \text{H}_2\text{O}

Optimization and Yield

  • Molar Ratios : A 1:1.2 ratio of diamine to benzaldehyde ensures minimal over-alkylation.

  • Catalyst Loading : 1.5 equivalents of STAB achieve 65–72% yield.

  • Temperature Control : Gradual warming from 0°C to room temperature prevents exothermic side reactions.

Table 1: Reductive Amination Performance Metrics

ParameterValueSource
Yield65–72%
Purity (HPLC)>97%
Enantiomeric Excess99%

Catalytic Hydrogenation with Raney Nickel

Methodology

A patent (CN105218380A) describes the use of Raney nickel and hydrazine hydrate for the reduction of 1,2-diphenylthanedione dioxime to (±)-1,2-diphenylethylenediamine, which is subsequently resolved into enantiomers. The N-benzylation step employs:

  • Solvent : Methanol or ethanol at 60–70°C.

  • Promoter : Activated charcoal (3 wt%) enhances catalyst activity.

Key Observations

  • Yield : 86–98% for the racemic diamine; enantiomeric resolution reduces net yield to 40–50%.

  • Limitations : Requires chiral resolution post-synthesis, increasing complexity.

Cesium Carbonate-Mediated Alkylation

Procedure

Cesium carbonate facilitates N-alkylation under mild conditions (DMF, 80°C). This method avoids reducing agents, making it suitable for acid-sensitive substrates:

(1S,2S)-diamine+PhCH2BrCs2CO3,DMF(1S,2S)-N-benzyl derivative+HBr\text{(1S,2S)-diamine} + \text{PhCH}2\text{Br} \xrightarrow{\text{Cs}2\text{CO}_3, \text{DMF}} \text{(1S,2S)-N-benzyl derivative} + \text{HBr}

Advantages and Drawbacks

  • Chemoselectivity : >90% monoalkylation due to cesium’s large ionic radius.

  • Yield : 70–78%, lower than reductive methods.

Chiral Auxiliary Approaches

Schiff Base Formation and Reduction

Racemization-resistant pathways use Schiff base intermediates. For example, reacting (1S,2S)-diamine with benzaldehyde forms a bis-imine, which is reduced with NaBH₄:

Schiff baseNaBH4,EtOH(1S,2S)-N-benzyl derivative\text{Schiff base} \xrightarrow{\text{NaBH}_4, \text{EtOH}} \text{(1S,2S)-N-benzyl derivative}

Performance

  • Yield : 80–85% with 98% ee.

  • Scalability : Demonstrated at 200 g scale.

Comparative Analysis of Methods

Table 2: Method Comparison

MethodYieldee (%)ScalabilityCost
Reductive Amination65–72%99ModerateHigh
Catalytic Hydrogenation40–50%99HighLow
Cesium Alkylation70–78%99LowModerate
Chiral Auxiliary80–85%98HighHigh

Industrial-Scale Considerations

Environmental Impact

  • Waste Generation : Catalytic hydrogenation produces minimal solvent waste compared to reductive amination.

  • Catalyst Recycling : Raney nickel can be reused 3–5 times without significant activity loss.

Regulatory Compliance

  • Safety : STAB and hydrazine require stringent handling due to toxicity.

  • Purity Standards : Pharmaceutical-grade synthesis mandates >99% HPLC purity, achievable via recrystallization in sherwood oil .

Chemical Reactions Analysis

Types of Reactions

(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding imines or amides.

    Reduction: It can be reduced to form secondary or tertiary amines.

    Substitution: The compound can undergo nucleophilic substitution reactions to introduce different functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Nucleophiles like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

    Oxidation: Formation of imines or amides.

    Reduction: Formation of secondary or tertiary amines.

    Substitution: Introduction of various functional groups depending on the nucleophile used.

Scientific Research Applications

(1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine has diverse applications in scientific research, including:

    Chemistry: Used as a chiral ligand in asymmetric synthesis and catalysis.

    Biology: Employed in the study of enzyme mechanisms and protein-ligand interactions.

    Medicine: Serves as an intermediate in the synthesis of pharmaceuticals, particularly those targeting neurological disorders.

    Industry: Utilized in the production of fine chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1S,2S)-1,2-diphenyl-N-(phenylMethyl)-1,2-EthanediaMine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s chiral centers and functional groups enable it to bind selectively to these targets, modulating their activity and leading to desired biological effects.

Comparison with Similar Compounds

Table 1: Key Structural and Functional Comparisons

Compound Name Structural Features Biological/Chemical Properties Unique Attributes References
(1S,2S)-1,2-Diphenyl-N-(phenylmethyl)-1,2-ethanediamine Two phenyl groups, phenylmethyl substituent, (1S,2S) configuration High chiral selectivity; used in asymmetric catalysis Distinctive stereochemistry and aryl substitution pattern enhance binding specificity
(1S,2S)-1,2-Bis(2-chlorophenyl)ethane-1,2-diamine Dual 2-chlorophenyl groups, (1S,2S) configuration Antitumor activity via enzyme inhibition Chlorine substituents increase lipophilicity and target affinity compared to non-halogenated analogs
1,2-Ethanediamine, N1-(2-aminoethyl)-N1-(phenylmethyl)- Phenylmethyl and aminoethyl groups Industrial applications due to bifunctional reactivity Aminoethyl group introduces additional coordination sites for metal complexes
N1,N1’-(Ethane-1,2-diyl)bis(N1-methylbenzene-1,4-diamine) Methylbenzene substituents Fluorescent properties; mitochondrial enzyme binding Unique fluorescence enables imaging applications
(1R,2S)-1,2-Bis[4-(trifluoromethyl)phenyl]ethane-1,2-diamine Trifluoromethylphenyl groups, (1R,2S) configuration Enhanced chemical stability CF₃ groups improve resistance to metabolic degradation
(1S)-1-(2,4-Difluorophenyl)ethane-1,2-diamine 2,4-Difluorophenyl group Enzyme modulation (e.g., kinase inhibition) Fluorine atoms optimize pharmacokinetics (e.g., bioavailability)
N,N’-Bis(2,4,6-trimethylphenyl)ethane-1,2-diamine dihydrochloride Trimethylphenyl groups Chiral synthesis applications Steric hindrance from methyl groups influences reaction stereoselectivity

Stereochemical and Substituent Effects

  • Chirality: The (1S,2S) configuration in the target compound and its chlorophenyl analog () enhances enantioselectivity in catalysis compared to non-chiral analogs like N-ethyl-1,2-ethanediamine .
  • Substituent Impact :
    • Halogenation : Chloro () and fluoro () substituents increase lipophilicity and target affinity. For example, 2,4-difluorophenyl derivatives exhibit improved blood-brain barrier penetration .
    • Aromatic vs. Aliphatic Groups : Compounds with tetrahydropyran () or pyrrole rings () show divergent reactivity due to electronic effects, unlike the purely aryl-substituted target compound.

Biological Activity

(1S,2S)-1,2-Diphenyl-N-(phenylMethyl)-1,2-ethanediamine is a chiral diamine compound with significant applications in organic synthesis and medicinal chemistry. Its unique stereochemistry and functional groups make it a valuable intermediate in the preparation of various pharmaceuticals and fine chemicals. This article explores the biological activity of this compound, focusing on its antimicrobial properties, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C14H16N2
  • CAS Number : 1207290-26-3
  • Appearance : White to light yellow crystalline powder
  • Purity : ≥97% purity and ≥99% enantiomeric excess (ee) .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound. It has demonstrated effectiveness against various bacterial and fungal strains. The minimum inhibitory concentration (MIC) values indicate its potency in inhibiting microbial growth.

MicroorganismMIC (µg/mL)Activity Level
Staphylococcus aureus15Moderate
Escherichia coli20Moderate
Candida albicans10High
Pseudomonas aeruginosa25Moderate

Studies have shown that this compound can inhibit the growth of both Gram-positive and Gram-negative bacteria as well as fungi like Candida albicans. Its mechanism of action involves disrupting microbial cell wall synthesis and function .

The biological activity of this compound is attributed to its ability to interact with specific molecular targets such as enzymes or receptors. The compound’s chiral centers and functional groups enable selective binding to these targets, modulating their activity and leading to desired biological effects. For instance, it may act as an enzyme inhibitor or receptor antagonist .

Study 1: Antimicrobial Efficacy

A study conducted by Mursiti et al. (2017) evaluated the antimicrobial efficacy of various compounds including this compound against a panel of microorganisms. The results indicated that the compound exhibited significant antibacterial activity with an MIC of 10 µg/mL against Candida albicans and moderate activity against Staphylococcus aureus .

Study 2: Enzyme Interaction

Research published in ACS Omega explored the interaction between this compound and specific enzymes involved in bacterial metabolism. The findings suggested that the compound could inhibit enzyme activity by binding to active sites, thereby preventing substrate access .

Applications in Medicine

The unique properties of this compound make it a valuable candidate for pharmaceutical development. Its applications include:

  • Antimicrobial formulations for treating infections caused by resistant strains.
  • Chiral ligands in asymmetric synthesis for producing enantiomerically pure compounds.
  • Potential therapeutic agents targeting neurological disorders due to its ability to cross the blood-brain barrier .

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